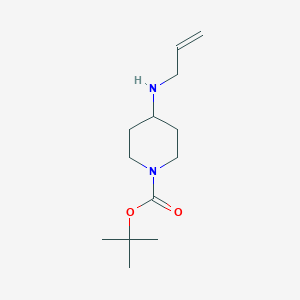

1-Boc-4-Allylaminopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(prop-2-enylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h5,11,14H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCWMJCGCXTVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595532 | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235420-68-5 | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Significance of Piperidine Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in the design of therapeutic agents and functional materials. Its prevalence is a testament to its unique combination of properties. Structurally, the piperidine ring has a flexible, chair-like conformation that allows it to present substituents in well-defined three-dimensional orientations, making it an ideal framework for interacting with biological targets like enzymes and receptors. wikipedia.org

The introduction of a piperidine moiety into a molecule can significantly influence its physicochemical properties. nih.gov It can modulate lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the presence of the basic nitrogen atom provides a handle for salt formation, often improving a compound's solubility and stability. These attributes have led to the incorporation of piperidine scaffolds into a vast array of approved drugs, including analgesics, antipsychotics, and antihistamines. wikipedia.orgnih.gov The strategic integration of this scaffold is a cornerstone of modern drug discovery, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. nih.govsigmaaldrich.comchemwhat.net

Role of the Tert Butoxycarbonyl Boc Protecting Group in Amine Functionalization

In the multi-step synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. chemimpex.comgoogle.com It converts a reactive amine into a much less nucleophilic carbamate, which is stable under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation.

The popularity of the Boc group stems from its ease of installation and, crucially, its facile removal under mild acidic conditions. chemimpex.comevitachem.com Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent can cleanly cleave the Boc group, regenerating the free amine. evitachem.com This acid lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group. sigmaaldrich.com This orthogonality allows chemists to selectively deprotect one amine in the presence of others, a critical strategy in the synthesis of peptides, natural products, and pharmaceuticals. google.comsigmaaldrich.com

Positioning of 1 Boc 4 Allylaminopiperidine As a Versatile Synthetic Intermediate

Synthesis of the Core 4-Aminopiperidine (B84694) Moiety Precursors

The critical intermediate, 4-amino-1-Boc-piperidine, is central to the synthesis of the target compound. Its preparation from N-Boc-4-piperidinone is a key step, with several alternative routes available for the synthesis of related piperidine intermediates.

Elaboration of N-Boc-4-piperidinone to 4-Amino-1-Boc-piperidine

A primary and widely adopted method for the synthesis of 4-amino-1-Boc-piperidine from N-Boc-4-piperidinone is through reductive amination. This transformation can be achieved using various reagents and conditions. One common approach involves the reaction of N-Boc-4-piperidinone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent.

A frequently used reducing agent for this purpose is sodium triacetoxyborohydride (B8407120) (STAB). dtic.mil The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane. dtic.mil This method offers mild reaction conditions and good yields. For instance, the reductive amination of N-Boc-4-piperidinone with aniline (B41778) using STAB has been reported to proceed efficiently. dtic.mil

Another method involves a two-step process where N-Boc-4-piperidinone is first converted to an oxime by reacting with hydroxylamine (B1172632) hydrochloride. The resulting oxime is then reduced to the corresponding amine.

Alternative Convergent and Divergent Synthetic Routes to Key Piperidine Intermediates

Beyond the direct conversion of N-Boc-4-piperidinone, other synthetic strategies exist for accessing key 4-aminopiperidine intermediates. These routes can be either convergent, where major fragments are synthesized separately and then combined, or divergent, where a common intermediate is elaborated into a variety of products.

One alternative approach starts with 4-piperidinecarboxamide. This compound can be reacted with di-tert-butyl dicarbonate (B1257347) to protect the piperidine nitrogen, followed by a Hofmann rearrangement to yield 1-Boc-4-aminopiperidine. google.com

Another strategy involves the use of N-benzyl-4-piperidone as a starting material. This can be converted to an imine with tert-butyl carbamate, followed by a palladium-on-carbon (Pd/C) catalyzed hydrogenation to simultaneously reduce the imine and remove the benzyl (B1604629) protecting group, affording 4-Boc-aminopiperidine. google.com This method is noted for its short synthetic route and readily available starting materials. google.com

The synthesis of substituted piperidines can also be achieved through intramolecular cyclization reactions. For example, linear amino-aldehydes can undergo cobalt-catalyzed radical cyclization to form piperidines. mdpi.com Additionally, intramolecular reductive hydroamination/cyclization of alkynes provides another avenue to piperidine derivatives. mdpi.com

Selective N-Allylation Strategies for this compound Synthesis

With the 4-amino-1-Boc-piperidine core in hand, the next crucial step is the selective introduction of the allyl group onto the 4-amino nitrogen. This must be done chemoselectively, without affecting the Boc-protected nitrogen at the 1-position.

Direct Alkylation Approaches for Allyl Group Introduction

Direct N-alkylation using an allyl halide, such as allyl bromide, is a straightforward approach. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is critical to ensure the reaction proceeds efficiently and selectively at the desired nitrogen. While direct alkylation can sometimes lead to mixtures of N7 and N9 isomers in purine (B94841) systems, the distinct reactivity of the primary amino group in 4-amino-1-Boc-piperidine generally allows for selective allylation. acs.org

| Reagent | Base | Solvent | Outcome |

| Allyl Bromide | K2CO3 | Acetonitrile | Selective N-allylation |

| Allyl Chloride | Triethylamine | Dichloromethane | N-allylation |

Reductive Amination Methodologies Utilizing Allyl Aldehydes or Ketones

Reductive amination offers a powerful alternative to direct alkylation. In this method, 4-amino-1-Boc-piperidine is reacted with an allyl aldehyde, such as acrolein (propenal), or a corresponding ketone. The initial reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired N-allyl amine. This one-pot procedure is highly efficient and avoids the handling of potentially lachrymatory allyl halides. researchgate.net

Sodium triacetoxyborohydride is a commonly employed reducing agent for this transformation due to its mildness and selectivity for imines over carbonyls. mdpi.comsciencemadness.org The reaction can be performed in various solvents, including tetrahydrofuran (B95107) (THF) and dichloromethane. mdpi.com A general procedure involves stirring the ketone, amine, and sodium triacetoxyborohydride in a dry solvent at room temperature. mdpi.com

| Carbonyl Compound | Reducing Agent | Solvent | Key Features |

| Acrolein | Sodium Triacetoxyborohydride | THF | Mild conditions, high efficiency |

| Allyl Methyl Ketone | Sodium Cyanoborohydride | Methanol | Selective reduction of the imine |

Chemoselective Functionalization in the Presence of Boc Protection

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for directing the allylation to the 4-amino group. The Boc group is stable under the basic or mildly acidic conditions typically employed for N-alkylation and reductive amination. organic-chemistry.org This stability ensures that the piperidine ring nitrogen does not compete for the allylating agent, thus ensuring high chemoselectivity.

The electron-withdrawing nature of the Boc group deactivates the nitrogen it is attached to, making the exocyclic primary amino group at the C4 position significantly more nucleophilic and reactive. This inherent difference in reactivity is the cornerstone of the selective functionalization of the 4-amino group in the presence of the Boc-protected piperidine nitrogen.

Optimization of Reaction Conditions and Process Efficiency

The traditional synthesis of this compound involves the N-alkylation of 1-Boc-4-aminopiperidine with an allyl halide, such as allyl bromide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. However, to enhance process efficiency, extensive research has been conducted to optimize various reaction parameters.

Catalytic Systems for Enhanced Reaction Rates and Yields

The direct N-alkylation of amines can be prone to issues such as overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. researchgate.net To circumvent this and to improve reaction rates and yields, various catalytic systems have been explored for the N-alkylation of amines, which are applicable to the synthesis of this compound.

Palladium-based catalysts have shown considerable promise in N-alkylation reactions. rsc.org For instance, palladium complexes with specific ligands can facilitate the coupling of amines with allyl halides or even allyl alcohols through a "borrowing hydrogen" methodology, which is an atom-economical process. rsc.orgorganic-chemistry.org Ruthenium and cobalt complexes have also been investigated as effective catalysts for the N-alkylation of amines with alcohols, offering a greener alternative to the use of alkyl halides. organic-chemistry.orgrsc.org The use of cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), has been shown to promote selective mono-N-alkylation of primary amines, which could be highly beneficial in the synthesis of this compound to minimize the formation of the dialkylated byproduct. google.comchemrxiv.org

Below is a comparative table of potential catalytic systems for the N-allylation of 1-Boc-4-aminopiperidine, based on findings from related N-alkylation studies.

Table 1: Comparison of Catalytic Systems for N-Allylation of Amines

| Catalyst System | Allyl Source | Base | Solvent | Temperature (°C) | Reported Yields (for similar amines) | Reference |

|---|---|---|---|---|---|---|

| Pd/Xantphos | Allyl acetate | - | DMSO | 60 | High | acs.org |

| Ruthenium-aminoamide complex | Allyl alcohol | - | Alcohol (solvent) | Room Temp - High | High | organic-chemistry.org |

| Cobalt(II) complex | Allyl alcohol | KOtBu | Toluene | 110-140 | 85-99% | rsc.org |

Solvent Selection and Green Chemistry Principles

The choice of solvent plays a crucial role in the reaction's efficiency, selectivity, and environmental impact. Traditional N-alkylation reactions often employ chlorinated solvents like dichloromethane or polar aprotic solvents such as dimethylformamide (DMF). However, in line with the principles of green chemistry, there is a significant push towards the use of more benign solvents.

Ionic liquids have emerged as a promising alternative, in some cases reducing the extent of overalkylation in the N-alkylation of primary amines. researchgate.net The use of alcohols as both the allyl source and the solvent in catalytic "borrowing hydrogen" reactions represents a highly atom-economical and green approach. organic-chemistry.org Water is another desirable solvent from a green chemistry perspective, although its use can be challenging due to the potential for competing hydrolysis reactions and the solubility of reactants. The selection of a suitable solvent system is often a trade-off between reaction performance and environmental considerations. DFT calculations have been employed to understand the chemoselectivity of N-alkylation versus C-alkylation in different solvents, highlighting the profound impact of the solvent on the reaction pathway. figshare.comacs.org

Table 2: Influence of Solvent on N-Allylation Reactions

| Solvent | Green Chemistry Consideration | Potential Impact on Reaction | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Halogenated solvent, environmental concern | Good solubility for many organic reactants | chemicalbook.com |

| Dimethylformamide (DMF) | Polar aprotic, high boiling point, toxic | Can promote SN2 reactions | google.com |

| Toluene | Aromatic hydrocarbon, volatile organic compound (VOC) | Non-polar, can influence selectivity | rsc.orgfigshare.com |

| Alcohols (e.g., Ethanol, Isopropanol) | Greener alternative, can act as a reactant | Can participate in "borrowing hydrogen" catalysis | organic-chemistry.org |

| Water | Most environmentally benign | Potential for hydrolysis, reactant solubility issues | google.com |

Scale-Up Considerations for Laboratory to Industrial Production

The transition of a synthetic route from a laboratory scale to industrial production presents a unique set of challenges. For the synthesis of this compound, several factors must be carefully considered to ensure a safe, efficient, and cost-effective process.

One of the primary concerns is the management of reaction exotherms, especially in reactions involving highly reactive reagents like allyl bromide. Proper heat management through the use of jacketed reactors and controlled addition of reagents is crucial to prevent runaway reactions. The choice of reagents and catalysts also needs to be re-evaluated for their cost, availability, and safety on a large scale. For instance, while a novel, highly efficient palladium catalyst might be suitable for laboratory synthesis, its cost may be prohibitive for industrial production.

The work-up and purification procedures also need to be adapted for large-scale operations. Extractions with large volumes of organic solvents are disfavored due to environmental and cost reasons. Crystallization is often the preferred method for purification on an industrial scale as it can provide a high-purity product with relatively simple and scalable equipment. The patent literature for related compounds, such as the synthesis of 1-Boc-4-aminopiperidine, often provides insights into scalable procedures, including crystallization steps. google.com The potential for continuous flow chemistry is also an attractive option for the industrial synthesis of this compound, as it can offer better control over reaction parameters, improved safety, and potentially higher throughput compared to batch processing.

Table 3: Key Considerations for Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

|---|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Heat transfer, mixing efficiency, material compatibility. |

| Reagent Addition | Manual addition | Controlled addition via pumps | Control of reaction rate and exotherm. |

| Temperature Control | Heating mantle, ice bath | Heating/cooling jacket with thermal fluid | Precise temperature control to ensure consistent product quality and safety. |

| Purification | Column chromatography | Crystallization, distillation | Scalability, solvent usage, cost-effectiveness, and waste generation. |

| Process Safety | Fume hood | Process hazard analysis (PHA), dedicated safety measures | Handling of hazardous materials, management of exotherms, and pressure relief systems. |

| Cost | Reagent cost is a minor factor | Cost of raw materials, energy, and labor are critical | Optimization of stoichiometry, catalyst loading, and cycle time. |

Applications As a Scaffold and Building Block in Drug Discovery Research

Contribution to Privileged Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure." cambridgemedchemconsulting.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them recurring motifs in a wide array of bioactive compounds. cambridgemedchemconsulting.com The piperidine scaffold is present in over 70 commercially available drugs, highlighting its importance in pharmaceutical development. researchgate.net Its prevalence stems from its three-dimensional, non-planar structure which allows for the precise spatial arrangement of substituents, facilitating optimal interactions with protein binding pockets. cambridgemedchemconsulting.com

The design of active pharmaceutical ingredients (APIs) based on the piperidine scaffold leverages several key principles. The saturated, six-membered nitrogen-containing ring is synthetically versatile and metabolically stable. researchgate.netmdpi.com Introducing chiral centers to the piperidine ring can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties, including enhancing biological activity, selectivity, and reducing toxicity. researchgate.net

Key design strategies for piperidine-based APIs include:

Modulating Physicochemical Properties: The piperidine ring itself imparts a balance of hydrophilicity and lipophilicity. researchgate.net Substituents on the ring can be systematically varied to fine-tune properties like solubility, permeability, and metabolic stability, which are critical for oral bioavailability and distribution within the body. cambridgemedchemconsulting.comresearchgate.net

Three-Dimensional Vectorial Display: The chair-like conformation of the piperidine ring allows for substituents to be positioned in distinct axial and equatorial orientations. This provides well-defined three-dimensional exit vectors for functional groups, enabling precise probing of the topological features of a biological target. cambridgemedchemconsulting.com

Target Interaction: The nitrogen atom in the piperidine ring is often protonated at physiological pH, allowing for crucial electrostatic or cation-π interactions with target proteins. cambridgemedchemconsulting.com This feature is prominent in many central nervous system (CNS) agents and receptor modulators. encyclopedia.pub

Chemical building blocks are the foundational units for creating new, larger compounds in drug discovery. biosolveit.de 1-Boc-4-allylaminopiperidine is a prime example of a building block designed for extensive chemical space exploration. Its utility lies in its distinct functional handles that can be manipulated independently.

The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a common protecting group in organic synthesis. cymitquimica.com It allows for selective reactions at other positions of the molecule. Its subsequent removal under acidic conditions reveals the secondary amine of the piperidine ring, which can then be functionalized through a wide range of reactions, including N-alkylation, amidation, and reductive amination. nih.gov

The Allyl Group: The allyl group attached to the 4-amino position is a particularly valuable feature. It is a versatile functional group that can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of a wide variety of substituents, significantly diversifying the molecular scaffold.

Table 1: Potential Chemical Modifications of the Allyl Group for Scaffold Diversification

| Reaction Type | Reagents/Catalyst | Resulting Functional Group | Purpose in Drug Design |

| Heck Coupling | Pd catalyst, Aryl halide | Substituted Styrene | Introduction of aromatic systems for π-stacking interactions. |

| Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehyde | Intermediate for further modification (e.g., oxidation to acid, reduction to alcohol). |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone | Introduction of a carbonyl group for hydrogen bonding. |

| Metathesis | Grubbs' or Schrock's catalyst | Substituted Alkene | Ring-closing metathesis for macrocycle formation or cross-metathesis for chain extension. |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide | Reactive intermediate for ring-opening with various nucleophiles. |

| Michael Addition | Nucleophile, Base | Functionalized Propyl Chain | Addition of amines, thiols, or other nucleophiles to introduce diverse side chains. |

Design Principles for Piperidine-Based Active Pharmaceutical Ingredients

Role in the Synthesis of N-Substituted 4-Aminopiperidine (B84694) Derivatives

This compound is an ideal precursor for synthesizing libraries of N-substituted 4-aminopiperidine derivatives. Following the deprotection of the Boc group, the piperidine nitrogen becomes available for derivatization, while the allyl group on the 4-amino nitrogen can be retained or chemically transformed. This dual functionality is highly advantageous in the search for potent and selective bioactive molecules.

The 4-aminopiperidine scaffold is a key pharmacophore in many potent analgesics and receptor modulators.

Analgesics: The 4-anilidopiperidine structure is central to the potent opioid analgesic fentanyl and its analogues. wikipedia.orgnih.govnih.gov While this compound is not a direct fentanyl precursor like 1-Boc-4-AP, its framework is highly relevant. wikipedia.org Synthetic routes starting from this building block could involve modification of the allyl group to an aniline (B41778) or related aromatic system, followed by N-acylation and derivatization of the piperidine nitrogen to produce novel analgesic candidates. nih.govnih.gov The incorporation of different groups via the allyl handle could lead to agents with unique pharmacological profiles, potentially offering improved safety or efficacy. typeset.io

Receptor Modulators: Piperidine derivatives are widely used as modulators for various receptors, including muscarinic, researchgate.net nicotinic acetylcholine (B1216132), nih.gov and glutamate (B1630785) receptors. mdpi.com For example, research into α3β4 nicotinic acetylcholine receptor inhibitors as potential treatments for cocaine use disorder has utilized complex alkaloid structures that can be conceptually broken down into fragments accessible from piperidine building blocks. nih.gov The versatility of this compound allows for the synthesis of diverse compound libraries to screen for activity at these and other receptors, such as estrogen receptors. nih.gov

The piperidine core is also a valuable scaffold for developing anti-infective agents and enzyme inhibitors.

Anti-Infective Agents: Inspired by natural products and existing drugs, researchers have developed novel 4-aminopiperidine derivatives with significant antifungal activity. mdpi.com In one study, a library of compounds was created by the reductive amination of N-substituted 4-piperidones. mdpi.com Using this compound as a starting material provides a more advanced intermediate, where the allyl group can be further functionalized to optimize activity against resistant strains of bacteria and fungi. vietnamjournal.runih.gov The development of new anti-infective agents is critical due to the rise of drug-resistant pathogens. nih.gov

Enzyme Inhibitors: Enzyme inhibitors are molecules that bind to an enzyme and block its activity, forming the basis for many therapeutic drugs. wikipedia.org Piperidine-containing molecules have been successfully developed as inhibitors for various enzymes, including monoamine oxidase (MAO), acs.org acetylcholinesterase (AChE), encyclopedia.pub and α-glucosidase. nih.gov The synthesis of novel 1,2,4-triazole-based piperidine derivatives has yielded potent inhibitors of AChE and α-glucosidase, relevant for Alzheimer's disease and diabetes, respectively. nih.gov The structural flexibility of this compound makes it an excellent starting point for creating inhibitors with improved potency and selectivity by enabling the exploration of different substituents that can interact with the enzyme's active site.

The development of novel anti-cancer agents is a major focus of modern drug discovery. bibliotekanauki.pl Piperidine-based scaffolds are featured in numerous compounds designed to combat cancer through various mechanisms. encyclopedia.pubbohrium.com

Targeting Cancer Pathways: 4-piperidone-based curcuminoids have been synthesized and shown to have anti-inflammatory and anti-proliferation potential in human cancer cell lines. nih.gov Similarly, hybrid molecules combining 4-piperazinylquinoline and isatin (B1672199) scaffolds have been developed as effective agents against breast cancer cells. nih.gov

Versatile Intermediate for Synthesis: this compound serves as a versatile intermediate for creating libraries of potential anti-cancer drugs. The allyl group can be used to attach various pharmacophores known to interact with cancer targets, while the piperidine ring acts as a central scaffold. For instance, the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives, a class of compounds known for anticancer activity, often involves reaction with substituted piperazines or piperidines. mdpi.com The ability to rapidly generate a diverse set of analogues from a common intermediate like this compound is crucial for structure-activity relationship (SAR) studies aimed at identifying potent and selective anti-cancer agents.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature, patents, and chemical databases, it has been determined that there is no specific, publicly available research data concerning "this compound" in the context of drug discovery applications, including its integration into Fragment-Based Drug Discovery (FBDD) or its detailed conformational analysis.

Therefore, the generation of a detailed article strictly adhering to the provided outline for this specific compound is not possible based on existing, verifiable scientific information. The requested content, including data tables and detailed research findings, does not appear to have been published.

Advanced Analytical Characterization Techniques for 1 Boc 4 Allylaminopiperidine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of molecules in solution. Both ¹H and ¹³C NMR are routinely employed to characterize 1-Boc-4-allylaminopiperidine and its derivatives. nih.gov The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom within the molecule.

In a study on N-Boc protected piperidines, variable-temperature ¹H NMR spectroscopy was used to study the rotational barriers of the Boc group. acs.orgnih.gov For instance, in N-Boc-2-phenylpiperidine, the half-life for this rotation was found to be approximately 4 seconds at -78 °C. nih.gov Such studies provide insight into the conformational dynamics of the molecule.

Table 1: Representative NMR Data for Substituted N-Boc-Piperidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 3.00 - 4.00 | m | Piperidine (B6355638) ring protons adjacent to nitrogen |

| ¹H | 1.45 | s | tert-Butyl protons of Boc group |

| ¹³C | ~155 | s | Carbonyl carbon of Boc group |

| ¹³C | ~80 | s | Quaternary carbon of Boc group |

| ¹³C | 28.5 | s | Methyl carbons of Boc group |

Note: The exact chemical shifts for this compound will vary depending on the solvent and specific substitution pattern.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. derpharmachemica.com The absorption of infrared radiation or the scattering of laser light causes molecular vibrations at specific frequencies, which correspond to particular bonds or functional groups. pg.edu.pllibretexts.org

For this compound, key vibrational bands would be expected for the C=O of the Boc protecting group, the N-H of the secondary amine, and the C=C of the allyl group. For example, in situ IR spectroscopy has been used to monitor reactions involving N-Boc protected piperidines, where the C=O stretch of the Boc group is a key diagnostic peak. acs.org In one study, the ν(C=O) of N-Boc-2-phenylpiperidine was observed at 1694 cm⁻¹. acs.org

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 |

| C-H (alkene) | Stretch | 3010-3095 |

| C-H (alkane) | Stretch | 2850-2960 |

| C=O (carbamate) | Stretch | 1680-1700 |

| C=C (alkene) | Stretch | 1640-1680 |

Raman spectroscopy offers complementary information and is particularly useful for symmetric, non-polar bonds, such as the C=C bond in the allyl group. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, along with characteristic fragmentation patterns. Common fragmentation pathways for Boc-protected amines include the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da). The fragmentation of the piperidine ring and the allyl group would also produce distinct ions, which can be analyzed to confirm the structure.

Chromatographic Separations and Purity Determination

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, are powerful methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. shimadzu.com While the direct analysis of this compound by GC-MS may be possible, derivatization is sometimes employed to improve volatility and chromatographic performance. jfda-online.com The gas chromatogram provides information on the purity of the sample, with the retention time being a characteristic property of the compound under specific conditions. The coupled mass spectrometer provides mass spectra of the eluting components, allowing for their identification. journalijbcrr.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of organic compounds, including those that are not amenable to GC-MS. phcogj.commdpi.com LC-MS is particularly well-suited for the analysis of this compound and its derivatives. ijcr.info

The liquid chromatograph separates the components of a sample based on their interactions with the stationary and mobile phases. The mass spectrometer then detects and identifies the separated components. This technique is invaluable for purity assessment, reaction monitoring, and the identification of impurities or degradation products. americanpharmaceuticalreview.com High-resolution LC-MS/MS can provide detailed structural information on the separated compounds through fragmentation analysis. americanpharmaceuticalreview.com

Chiral Chromatography for Enantiomeric Purity Assessment

Chirality, or the property of a molecule to exist in non-superimposable mirror-image forms called enantiomers, is a critical aspect of pharmaceutical science. gcms.cz Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov Therefore, the ability to separate and quantify the enantiomers of a chiral compound is paramount. Chiral chromatography is a principal technique for determining the enantiomeric purity of compounds like this compound. gcms.cz

This technique utilizes a chiral environment to differentiate between the enantiomers, allowing for their separation. This can be achieved in several ways, most commonly through the use of a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard chromatography column. aocs.org

Methods of Chiral Separation:

Chiral Stationary Phases (CSPs): This is a direct method where the stationary phase of the chromatography column is itself chiral. CSPs are often based on complex biomolecules like polysaccharides (e.g., cellulose (B213188) or amylose), proteins, or cyclodextrins, which are bonded to a silica (B1680970) support. sigmaaldrich.comchromatographyonline.com The intricate three-dimensional structure of these phases creates chiral pockets and surfaces that interact differently with each enantiomer, leading to different retention times and, thus, separation. For a compound like this compound, a variety of polysaccharide-based or cyclodextrin-based CSPs could be screened to find the optimal separation conditions.

Chiral Mobile Phase Additives (CMPA): In this approach, a chiral molecule is added to the mobile phase. This additive forms transient diastereomeric complexes with the enantiomers in the sample. These complexes have different affinities for the achiral stationary phase, enabling their separation.

Pre-column Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDR) of high optical purity to form a pair of diastereomers. nih.gov Diastereomers have different physical properties and can be readily separated using conventional, achiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). aocs.org For this compound, which has a secondary amine, a suitable chiral derivatizing agent could be a chiral acid chloride or isocyanate.

The enantiomeric excess (ee), a measure of the purity of a chiral sample, is determined by quantifying the area of the chromatographic peaks corresponding to each enantiomer. beilstein-journals.org While specific application notes for this compound are not prevalent in public literature, the general methodologies are well-established for a wide range of chiral amines and protected amino compounds. nih.govcat-online.com

Illustrative Data for Chiral Separation of a Hypothetical Derivative:

The following interactive table represents a hypothetical separation of the enantiomers of a derivative of this compound using chiral HPLC.

| Parameter | Value |

| Column | Chiralpak AD-H (Cellulose-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | 99.5% |

Note: This data is illustrative and not based on experimental results for this compound.

X-ray Crystallography for Solid-State Structure Determination

The process involves three main steps:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. wikipedia.org This involves slowly precipitating the solid from a supersaturated solution under controlled conditions.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.orgresearchgate.net The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. scribd.com

Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the crystal. researchgate.net This map is then interpreted to build a model of the molecule's structure, which is subsequently refined to best fit the experimental data. protoxrd.comajchem-a.com

Hypothetical Crystallographic Data Table:

This table presents typical parameters that would be reported in a crystallographic study of a compound like this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C13H24N2O2 |

| Formula Weight | 240.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 1450 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.10 g/cm³ |

| Final R-factor | R1 = 0.045 |

Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Challenges, Regulatory Context, and Future Research Directions

Addressing Synthetic Efficiency and Selectivity Issues

The synthesis of piperidine (B6355638) derivatives, including 1-Boc-4-allylaminopiperidine, often presents challenges in achieving high efficiency and selectivity. Traditional methods can involve multiple steps, the use of hazardous reagents, and result in modest yields. mdpi.combeilstein-journals.org For instance, the synthesis of 1-Boc-4-aminopiperidine, a related compound, has been explored through various routes, some of which are not ideal for large-scale industrial production. google.com

Researchers are actively exploring new synthetic strategies to overcome these limitations. These include metal-catalyzed and organocatalyzed reactions, which aim to improve yield and selectivity under milder conditions. nih.gov The development of one-pot multicomponent reactions is another promising avenue, although these are currently more established for synthesizing piperidine rings with double bonds. mdpi.com Asymmetric synthesis is also a key area of focus to control the stereochemistry of substituted piperidines, which is often crucial for their biological activity. mdpi.comnih.gov

Exploration of Novel Biological Targets for Piperidine-Based Compounds

The piperidine ring is a versatile scaffold found in a wide array of biologically active compounds and approved drugs. clinmedkaz.orgmarketresearchintellect.comresearchgate.net Derivatives of 4-aminopiperidine (B84694), a class to which this compound belongs, have shown potential in various therapeutic areas. acs.org

Research into novel biological targets for piperidine-based compounds is an active field. Studies have explored their potential as:

Antifungal agents: Certain 4-aminopiperidine derivatives have demonstrated significant antifungal activity, targeting ergosterol (B1671047) biosynthesis. mdpi.comresearcher.life

Pain management: Derivatives have been investigated as N-type calcium channel blockers for the treatment of pain, including neuropathic pain. nih.gov

Central Nervous System (CNS) disorders: The piperidine structure is present in drugs for conditions like schizophrenia and depression, and research continues to explore its potential for treating neurodegenerative diseases. clinmedkaz.orgmarketresearchintellect.com

Anticancer agents: The ability of piperidine derivatives to interact with various enzymes and receptors makes them promising candidates for cancer therapy. clinmedkaz.org

Antimicrobial agents: The search for new antibiotics has also included the investigation of piperidine-based compounds. researchgate.net

The unique structural properties of the piperidine moiety allow for extensive modification, enabling the design of compounds with specific activities against a wide range of biological targets. clinmedkaz.orgclinmedkaz.org

Advancements in Computational Modeling and Predictive Chemistry for Scaffold Optimization

Computational tools are playing an increasingly vital role in the design and optimization of piperidine-based compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to predict the biological activity and binding affinity of new derivatives. ucy.ac.cyresearchgate.nettandfonline.com

These in silico methods allow researchers to:

Screen large virtual libraries of compounds to identify promising candidates for synthesis and testing. ucy.ac.cy

Understand the structural features that are critical for a compound's activity. acs.org

Predict the pharmacokinetic and toxicity profiles of new molecules. researchgate.net

Optimize lead compounds to improve their efficacy and reduce potential side effects. ucy.ac.cyosti.gov

By integrating computational modeling with experimental work, scientists can accelerate the drug discovery process and design more effective piperidine-based therapeutics. researchgate.netnih.gov

Sustainable Synthesis and Minimization of Environmental Impact

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to reduce the environmental footprint of chemical manufacturing. mdpi.comresearchgate.netpandawainstitute.com This involves the development of processes that are more energy-efficient, use safer solvents, and generate less waste. mdpi.comejcmpr.com

Key areas of focus in the sustainable synthesis of piperidines include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. mdpi.com

Catalysis: Employing catalysts that are highly efficient, reusable, and non-toxic. rsc.orgmdpi.com

Flow chemistry: Utilizing microreactor technology for more efficient and safer reactions. beilstein-journals.orgnih.gov

Renewable feedstocks: Exploring the use of starting materials derived from renewable sources. diva-portal.org

These approaches not only contribute to environmental sustainability but can also lead to more cost-effective and safer manufacturing processes. mdpi.com

Conclusion

Synthesis and Reactivity Highlights of 1-Boc-4-Allylaminopiperidine

The synthesis of this compound, while not extensively detailed in dedicated literature, can be accomplished through established synthetic methodologies. The most logical and widely applicable approach is the reductive amination of 1-Boc-4-piperidone with allylamine (B125299). This reaction typically involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine.

A common procedure for this transformation involves reacting 1-Boc-4-piperidone with allylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). This method is favored for its mild conditions and high chemoselectivity. Alternative synthetic pathways could involve the direct alkylation of 1-Boc-4-aminopiperidine with an allyl halide, though this may lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

The reactivity of this compound is primarily dictated by its three key functional components: the Boc-protected amine, the secondary amine, and the terminal alkene of the allyl group.

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine (B6355638) nitrogen. google.com This allows for selective reactions at other sites of the molecule without interference from the otherwise reactive secondary amine of the piperidine ring. The Boc group is known to be stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to reveal the free piperidine nitrogen for further functionalization. molbase.cn

The secondary amine is a nucleophilic center and can participate in a range of reactions, including acylation, alkylation, and arylation, to introduce further complexity to the molecule. Its reactivity is, however, tempered by the steric bulk of the adjacent piperidine ring.

The allyl group provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The terminal alkene is susceptible to a wide array of transformations, including:

Metathesis reactions: Cross-metathesis with other alkenes can be employed to elaborate the allyl side chain.

Hydroformylation: This reaction can introduce an aldehyde functionality, which can then be used in subsequent synthetic steps.

Oxidation: The double bond can be oxidized to form diols, epoxides, or be cleaved to yield aldehydes or carboxylic acids.

Palladium-catalyzed cross-coupling reactions: The Mizoroki-Heck reaction, for example, could be used to couple the allyl group with aryl or vinyl halides, further extending the molecular framework. lancs.ac.uk

The interplay of these functional groups makes this compound a valuable intermediate for the synthesis of diverse chemical libraries.

Prospective Impact on Future Drug Discovery and Organic Synthesis Paradigms

The structural motifs present in this compound are of significant interest in the context of drug discovery. The piperidine ring is a privileged scaffold found in numerous approved drugs and biologically active compounds. rsc.org Its incorporation often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

The presence of the allyl group opens up avenues for the application of modern synthetic methods to rapidly generate libraries of diverse compounds. For instance, the use of late-stage functionalization techniques on the allyl group could allow for the efficient exploration of the chemical space around a core piperidine structure. This is particularly relevant in the hit-to-lead and lead optimization phases of drug discovery, where the ability to quickly synthesize and test a wide range of analogs is crucial.

The potential applications of this compound in drug discovery are broad. Given the prevalence of the piperidine core in central nervous system (CNS) active agents, this compound could serve as a starting point for the development of novel therapeutics for neurological disorders. Furthermore, the ability to introduce diverse functionality via the allyl group could lead to the discovery of potent and selective inhibitors for a variety of biological targets, including enzymes and receptors. sigmaaldrich.com

Q & A

Q. What are the key steps for synthesizing 1-Boc-4-allylaminopiperidine, and how can purity be ensured?

Methodological Answer: Synthesis typically involves Boc protection of the piperidine ring followed by allylamine substitution at the 4-position. Critical steps include:

- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under inert conditions (e.g., nitrogen atmosphere) to protect the amine group .

- Allylation : React 4-aminopiperidine with allyl bromide or equivalent reagents in the presence of a base like K₂CO₃.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >98% purity. Confirm purity via HPLC or TLC, and validate using a Certificate of Analysis (COA) .

Q. How should researchers characterize this compound structurally?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm Boc group integration (e.g., tert-butyl peak at ~1.4 ppm) and allyl proton signals (δ 5.1–5.9 ppm) .

- FT-IR : Identify carbonyl stretching (~1680–1720 cm) for the Boc group and N-H stretches (~3300 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] for CHNO: 265.18) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood during synthesis to prevent inhalation of vapors.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

- Waste Disposal : Segregate chemical waste and use licensed disposal services .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?

Methodological Answer: Design a factorial experiment to test variables:

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar (e.g., THF) solvents.

- Catalysts : Screen Pd-based catalysts for allylation efficiency.

- Temperature : Test reactions at 25°C (room temperature) vs. 60°C.

- Data Analysis : Use ANOVA to identify significant factors. Recent studies suggest THF at 60°C with NaH as a base improves yields by ~20% compared to DMF .

Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

- Variable Temperature NMR : Perform experiments at higher temperatures to reduce rotational barriers and simplify splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian software) .

Q. What strategies are recommended for assessing the compound’s stability under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at -20°C, 4°C, and 25°C with controlled humidity. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Degradation Pathways : Identify byproducts (e.g., Boc deprotection products) using LC-MS.

- Recommendation : Long-term storage at -20°C in anhydrous conditions minimizes hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.